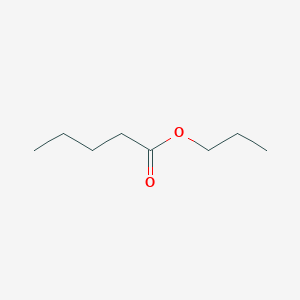

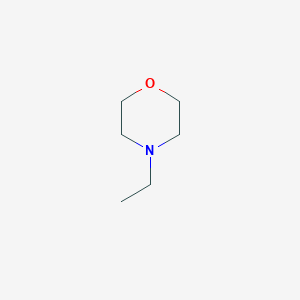

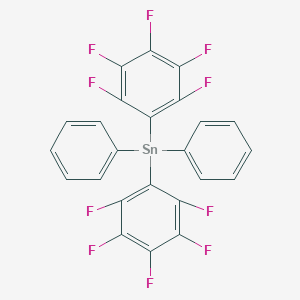

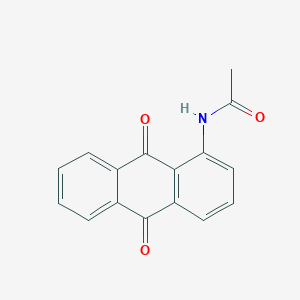

![molecular formula C63H116O12 B087007 1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate] CAS No. 139-43-5](/img/structure/B87007.png)

1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate], commonly known as glyceryl tris(12-acetoxy stearate) or GTS, is a triester compound synthesized from glycerol and acetoxy stearic acid. GTS is a widely used surfactant and emulsifier in various industries, including cosmetics, food, and pharmaceuticals. In recent years, GTS has gained attention in scientific research due to its potential applications in drug delivery, gene therapy, and biomedical imaging.

Mecanismo De Acción

The mechanism of action of GTS in drug delivery is based on the formation of micelles. The hydrophobic core of the micelles can encapsulate the drug, while the hydrophilic shell can stabilize the micelles and prevent aggregation. The micelles can then be internalized by cells through endocytosis, leading to the release of the drug in the cytoplasm.

Efectos Bioquímicos Y Fisiológicos

GTS has been shown to have low toxicity and biocompatibility in vitro and in vivo. In animal studies, GTS has been used as a carrier for anticancer drugs and has shown promising results in reducing tumor growth and increasing survival rates. GTS has also been investigated for its potential as a contrast agent in magnetic resonance imaging (MRI) due to its high lipid content.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of GTS is its versatility as a surfactant and emulsifier. GTS can be easily synthesized and modified to tailor its properties for specific applications. However, one limitation of GTS is its low solubility in water, which can limit its use in aqueous systems. Additionally, the synthesis of GTS can be challenging and requires careful control of reaction conditions to obtain a high yield and purity.

Direcciones Futuras

There are several potential future directions for research on GTS. One area of interest is the development of GTS-based nanocarriers for targeted drug delivery. These nanocarriers could be functionalized with targeting ligands, such as antibodies or peptides, to improve the specificity of drug delivery. Another potential application of GTS is in the field of gene therapy, where GTS-based micelles could be used to deliver nucleic acids, such as siRNA or CRISPR-Cas9, to target cells. Finally, GTS could be further investigated as a contrast agent for MRI, with modifications to improve its imaging properties and reduce toxicity.

Métodos De Síntesis

GTS can be synthesized through a simple esterification reaction between glycerol and acetoxy stearic acid. The reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a white, waxy solid that is soluble in organic solvents, such as chloroform and methanol.

Aplicaciones Científicas De Investigación

GTS has been extensively studied for its potential applications in drug delivery and gene therapy. Due to its amphiphilic nature, GTS can form stable micelles in aqueous solutions, which can encapsulate hydrophobic drugs or nucleic acids. These micelles can protect the cargo from degradation and enhance its cellular uptake and bioavailability.

Propiedades

Número CAS |

139-43-5 |

|---|---|

Nombre del producto |

1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate] |

Fórmula molecular |

C63H116O12 |

Peso molecular |

1065.6 g/mol |

Nombre IUPAC |

2,3-bis(12-acetyloxyoctadecanoyloxy)propyl 12-acetyloxyoctadecanoate |

InChI |

InChI=1S/C63H116O12/c1-7-10-13-34-43-57(72-54(4)64)46-37-28-22-16-19-25-31-40-49-61(67)70-52-60(75-63(69)51-42-33-27-21-18-24-30-39-48-59(74-56(6)66)45-36-15-12-9-3)53-71-62(68)50-41-32-26-20-17-23-29-38-47-58(73-55(5)65)44-35-14-11-8-2/h57-60H,7-53H2,1-6H3 |

Clave InChI |

FNOXLRARSOMOQK-UHFFFAOYSA-N |

SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)C)OC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)C)OC(=O)C |

SMILES canónico |

CCCCCCC(CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)C)OC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)C)OC(=O)C |

Otros números CAS |

139-43-5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.